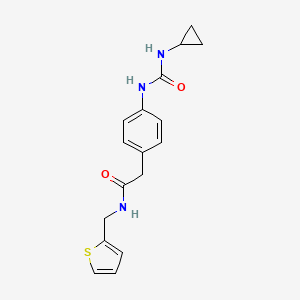

2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(cyclopropylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-16(18-11-15-2-1-9-23-15)10-12-3-5-13(6-4-12)19-17(22)20-14-7-8-14/h1-6,9,14H,7-8,10-11H2,(H,18,21)(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYGTRWSVSWUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the cyclopropylureido group: This step involves the reaction of cyclopropylamine with an isocyanate derivative to form the cyclopropylureido moiety.

Attachment of the phenyl ring: The phenyl ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Incorporation of the thiophen-2-ylmethyl group: This step involves the reaction of thiophene-2-carbaldehyde with an appropriate amine to form the thiophen-2-ylmethyl group.

Final assembly: The final step involves the coupling of the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

The compound 2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a noteworthy molecule in the realm of medicinal chemistry, particularly due to its potential therapeutic applications. This article will explore its synthesis, biological activities, and implications in drug development, supported by data tables and case studies.

Synthesis of 2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the cyclopropylureido and thiophenylmethyl moieties. The synthesis pathway often employs techniques such as:

- Formation of the Ureido Group : Cyclopropylamine is reacted with isocyanates to form the corresponding urea derivatives.

- Acetamide Formation : The ureido compound is then coupled with an acetic acid derivative, leading to the formation of the acetamide linkage.

- Thiophene Substitution : The thiophen-2-ylmethyl group is introduced through nucleophilic substitution reactions.

The detailed synthetic route may vary based on specific experimental conditions and desired purity levels.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs have demonstrated significant anticonvulsant properties. For instance, derivatives of phenylacetamides have been evaluated for their efficacy in animal models of epilepsy, particularly through maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

Anticancer Potential

Emerging studies suggest that compounds featuring urea linkages may exhibit anticancer properties. The mechanism often involves inhibition of key enzymes involved in tumor growth or induction of apoptosis in cancer cells.

Case Study: Urea Derivatives in Cancer Therapy

Research has shown that urea-based compounds can effectively inhibit cancer cell proliferation, particularly in breast and prostate cancer models. For example, a class of phenylureas was assessed for their cytotoxic effects on various cancer cell lines, demonstrating significant activity.

Mechanism of Action

The mechanism of action of 2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-(3-cyclopropylureido)phenyl)-N-(phenylmethyl)acetamide: This compound has a similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

2-(4-(3-cyclopropylureido)phenyl)-N-(pyridin-2-ylmethyl)acetamide: This compound has a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from various scientific studies and data sources.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

- Chemical Formula : C13H14N2OS

- Molecular Weight : 250.33 g/mol

The compound features a cyclopropyl group linked to a urea moiety, which is further connected to a thiophen-2-ylmethyl group. This unique structure is believed to contribute to its biological activity.

Synthesis

The synthesis of 2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. While specific methodologies may vary, the general approach includes:

- Formation of Urea Linkage : Reacting cyclopropyl isocyanate with an aniline derivative.

- Substitution Reaction : Introducing the thiophen-2-ylmethyl group through nucleophilic substitution.

- Acetamide Formation : Finalizing the structure by acylation with acetic anhydride or a similar reagent.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing thiophene and urea groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study on structurally related compounds demonstrated that they could effectively induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved disruption of mitochondrial function and subsequent activation of caspases, leading to programmed cell death .

Antimicrobial Activity

Compounds with thiophene rings are also known for their antimicrobial properties. Research has shown that such compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Research Findings : In vitro tests revealed that related thiophene-containing compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in MCF-7 and HeLa cells | |

| Antimicrobial | Inhibition of bacterial growth |

Mechanistic Insights

The biological activities of 2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can be attributed to its ability to interact with cellular targets:

- Membrane Interaction : The thiophene moiety may facilitate interaction with lipid bilayers, leading to membrane permeabilization.

- Enzyme Inhibition : The urea group can act as a competitive inhibitor for various enzymes involved in cellular metabolism.

Q & A

Q. What are the optimized synthetic routes for 2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclopropane urea formation, aryl coupling, and amide bond formation. Key considerations:

- Temperature control : Excessive heat may degrade sensitive functional groups (e.g., cyclopropylurea) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in amide coupling .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling reactions between phenyl and thiophene moieties .

- Yield optimization : Reaction monitoring via TLC and iterative adjustments (e.g., stoichiometry of reagents) are critical .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy :

- ¹H/¹³C NMR : Verify cyclopropyl CH₂ groups (~0.5–1.5 ppm for ¹H; 5–15 ppm for ¹³C) and thiophene aromatic protons (~6.5–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the phenyl-urea region .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopropane) .

- IR spectroscopy : Identify urea C=O (~1640–1680 cm⁻¹) and amide N–H (~3300 cm⁻¹) stretches .

Q. How can researchers screen this compound for preliminary biological activity?

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases due to urea/amide motifs’ affinity for ATP-binding pockets .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Target prediction : Computational docking (e.g., AutoDock Vina) with proteins like COX-2 or EGFR, leveraging structural analogs .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across different studies?

- Meta-analysis : Compare datasets for variables like assay conditions (pH, serum concentration) or cell line genetic drift .

- Structure-activity relationship (SAR) : Modify substituents (e.g., cyclopropyl vs. methyl groups) to isolate contributing factors .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

- Cyclopropyl group : Enhances metabolic stability but may sterically hinder target binding. DFT calculations predict charge distribution at the urea moiety .

- Thiophene methyl : Electron-rich sulfur atoms facilitate π-π stacking with aromatic residues (e.g., tyrosine in kinases) .

- Amide linker : Conformational rigidity from N-(thiophen-2-ylmethyl) affects hydrogen-bonding capacity with catalytic lysine or aspartate residues .

Q. What in silico methods predict metabolic pathways and toxicity risks?

- ADMET prediction : Tools like SwissADME assess CYP450 metabolism (e.g., CYP3A4 oxidation of cyclopropane) .

- Metabolite identification : Use molecular docking to simulate interactions with hepatic enzymes (e.g., UDP-glucuronosyltransferases) .

- Toxicity profiling : QSAR models flag potential hepatotoxicity from urea derivatives’ accumulation in liver microsomes .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

- Formulation strategies :

- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility without disrupting bioactivity .

- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability and controlled release .

- Structural modifications : Introduce polar groups (e.g., –OH, –SO₃H) on the phenyl ring while monitoring SAR trade-offs .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s IC₅₀ values in kinase assays?

- Assay variability : Differences in ATP concentration (e.g., 10 μM vs. 1 mM) alter competition dynamics .

- Protein conformation : Kinase activation states (e.g., phosphorylated vs. unphosphorylated EGFR) affect binding affinity .

- Data normalization : Ensure controls (e.g., staurosporine) are consistent across studies .

Q. Why do some studies report antitumor activity while others show limited efficacy?

- Cell line heterogeneity : Genetic mutations (e.g., p53 status) influence sensitivity .

- Microenvironment factors : Hypoxia or stromal interactions in 3D spheroid models vs. monolayer cultures .

- Dosing regimens : Pulse dosing vs. continuous exposure impacts apoptosis induction .

Methodological Recommendations

- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere for Pd-catalyzed steps) .

- Data transparency : Share raw NMR/MS files in supplementary materials for peer validation .

- Collaborative verification : Cross-laboratory replication of bioactivity assays using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.